

Continuous monitoring of Radon-220 in soil gas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

This document provides detailed application notes and protocols for the continuous monitoring of **Radon-220** (Thoron, ^{220}Rn) in soil gas. It is intended for researchers and scientists in environmental monitoring, geology, and public health who require a robust methodology for in-situ soil gas analysis.

Application Notes

Introduction to Radon-220 (Thoron) in Soil Gas

Radon-220, commonly known as Thoron, is a naturally occurring radioactive gas and an isotope of radon. It is produced from the radioactive decay of Radium-224 (^{224}Ra) within the Thorium-232 (^{232}Th) decay chain.^[1] Unlike its more well-known isotope Radon-222 (Radon), Thoron has a very short half-life of only 55.6 seconds.^[1] This physical characteristic is critical, as it means Thoron can only migrate very short distances from its point of origin in the soil before decaying. Consequently, its detection requires continuous, in-situ measurement techniques where the soil gas is analyzed almost instantaneously after being sampled.^[2] Continuous monitoring is essential for applications such as geological fault line studies, volcanic and seismic activity monitoring, and for differentiating near-surface radon sources from deeper ones in environmental assessments.^{[3][4][5]}

Principle of Detection: Alpha Spectrometry

The primary method for real-time, continuous monitoring of both **Radon-220** and Radon-222 in soil gas is alpha spectrometry.^{[4][6]} Instruments designed for this purpose, such as the DURRIDGE RAD7 or SARAD RTM series, can distinguish between the two isotopes.^{[7][8][9]}

The operational principle involves the following steps:

- Gas Extraction: An internal pump continuously draws soil gas from a probe inserted into the ground.[2][10]
- Filtration and Drying: The gas is typically passed through filters to remove solid decay products and a desiccant to reduce humidity, which can affect detector performance.[11]
- Electrostatic Collection: Inside the instrument's detection chamber, a high voltage is applied. When a **Radon-220** atom decays, it forms Polonium-216 (^{216}Po), which has a half-life of only 0.145 seconds.[3] Shortly after its creation, the ^{216}Po atom is typically positively charged. The electrostatic field directs these charged particles onto a solid-state silicon detector.[3][7]
- Alpha Detection: The silicon detector precisely measures the energy of the alpha particles emitted as the collected atoms (like ^{216}Po) decay. Since the alpha decay energies of Radon-222's progeny (like ^{218}Po and ^{214}Po) are different from those of **Radon-220**'s progeny (^{216}Po and ^{212}Po), the instrument can differentiate and separately quantify the concentration of each isotope.[4][12] The rapid decay of ^{216}Po allows for a near-instantaneous measurement of the Thoron concentration.[13][14]

Factors Influencing Soil Gas Measurements

The concentration and movement of **Radon-220** in soil are influenced by numerous factors that must be considered for accurate data interpretation.

- Geological and Soil Characteristics:
 - Parent Material: The concentration of Thorium-232 series elements in the soil and underlying rock dictates the **Radon-220** production rate.[1]
 - Permeability and Porosity: Soils with higher permeability (e.g., sandy or gravelly soils) allow for easier gas movement, while less permeable soils (like clay) can restrict it.[15][16]
 - Moisture Content: Intermediate moisture levels can enhance emanation by stopping recoiling atoms in pore spaces. However, high moisture can saturate the soil, significantly reducing gas permeability and impeding transport.[15][17]

- Meteorological Conditions:
 - Barometric Pressure: A drop in atmospheric pressure can lead to an increased exhalation of soil gases, including **Radon-220**.
 - Temperature: Differences in temperature between the soil and the air can influence gas movement.[17] Frozen ground in winter can act as a cap, trapping gases and potentially leading to higher concentrations.[16]
 - Rainfall: Heavy rainfall can saturate the upper soil layers, trapping gases below and altering vertical distribution profiles.[18]

Instrumentation for Continuous Monitoring

Several portable alpha spectrometers are commercially available for the continuous monitoring of **Radon-220** in soil gas. The DURRIDGE RAD7 and SARAD RTM series are widely used for this purpose.[19]

Feature	DURRIDGE RAD7	SARAD RTM 2200 Soil Gas	SARAD RTM 1688-2
Detector Type	Passivated Implanted Planar Silicon (PIPS) Alpha Detector	Alpha Spectroscopy (Silicon Detector)	4 x 200 mm ² Si-detector with HV-chambers
Measurement Principle	Electrostatic collection of alpha-emitters with spectral analysis	Real Alpha Spectroscopy	Alpha Spectroscopy
Isotope Discrimination	Yes (²²² Rn and ²²⁰ Rn)[7]	Yes (Measures ²²⁰ Rn separately)[9]	Yes (Simultaneous determination of ²²⁰ Rn)[20]
Pump Flow Rate	Nominal 0.7 - 1.0 L/min[2][21]	0.3 L/min	0.3 L/min[20]
Internal Volume	0.7 L	Not specified	250 ml[20]
Sensitivity (Normal Mode)	0.5 cpm/(pCi/L) or 0.013 cpm/(Bq/m ³)[14]	High sensitivity	3 / 6.5 cpm @ 1000 Bq/m ³ (fast/slow mode)[20]
Concentration Range	0.1 - 20,000 pCi/L (4.0 - 750,000 Bq/m ³)[14]	Up to 10,000,000 Bq/m ³ [9]	1 - 10,000,000 Bq/m ³ [20]
Special Features	Pre-programmed setups, rapid response and recovery.[13][21]	Integrated soil permeability measurement, automatic water ingress protection, GPS.[8][9]	"Sniffing mode" for entry paths, remote data transmission capability.[20]
Data Storage & Software	CAPTURE Software for data retrieval and analysis.[13][21]	dVISION software with mapping functions.[8]	Radon Vision software, stores full alpha spectrum per record.[20]

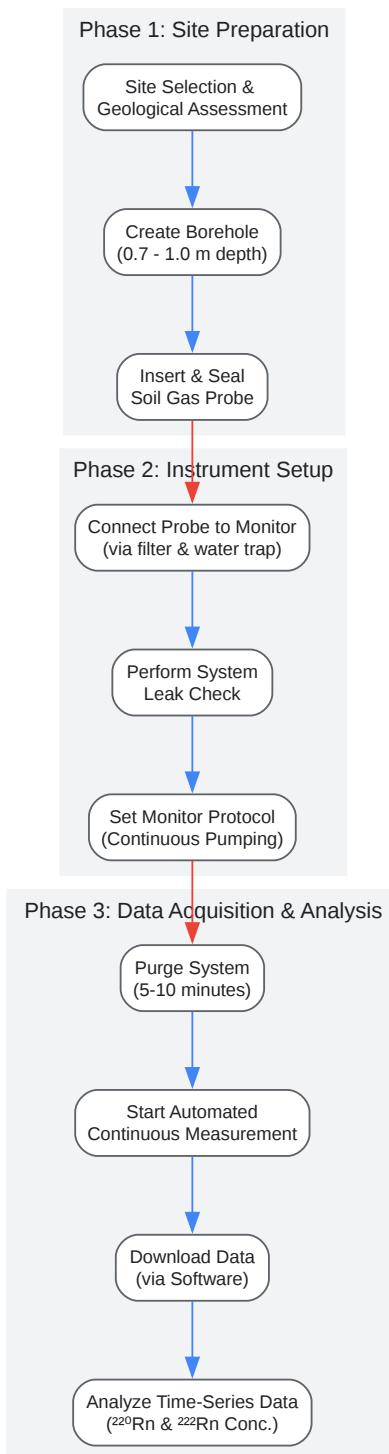
Protocols

Protocol for Site Selection and Preparation

- Site Characterization: Conduct a preliminary assessment of the site's geology. Identify soil types, known fault lines, and other geological features that may influence **Radon-220** transport.[3][22]
- Survey Layout: For a general survey, establish a grid pattern for sampling points. For targeted studies (e.g., fault analysis), place sampling points along and perpendicular to the feature of interest. In a typical half-acre to acre lot, a minimum of 4-5 locations is recommended to get a representative measurement.[22]
- Borehole Creation: At each sampling location, create a borehole to a depth of 0.7 to 1.0 meter.[23][24] This depth is sufficient to minimize dilution from atmospheric air.[25] An auger or impact probe driving system can be used.[26]
- Probe Insertion: Insert a dedicated soil gas probe (e.g., a stainless steel probe with a conical tip) into the borehole.[2][26] It is critical to ensure a tight seal at the surface to prevent ambient air from being drawn into the sampling system. Use a packer probe or bentonite clay to seal the annulus around the probe.[10][27]

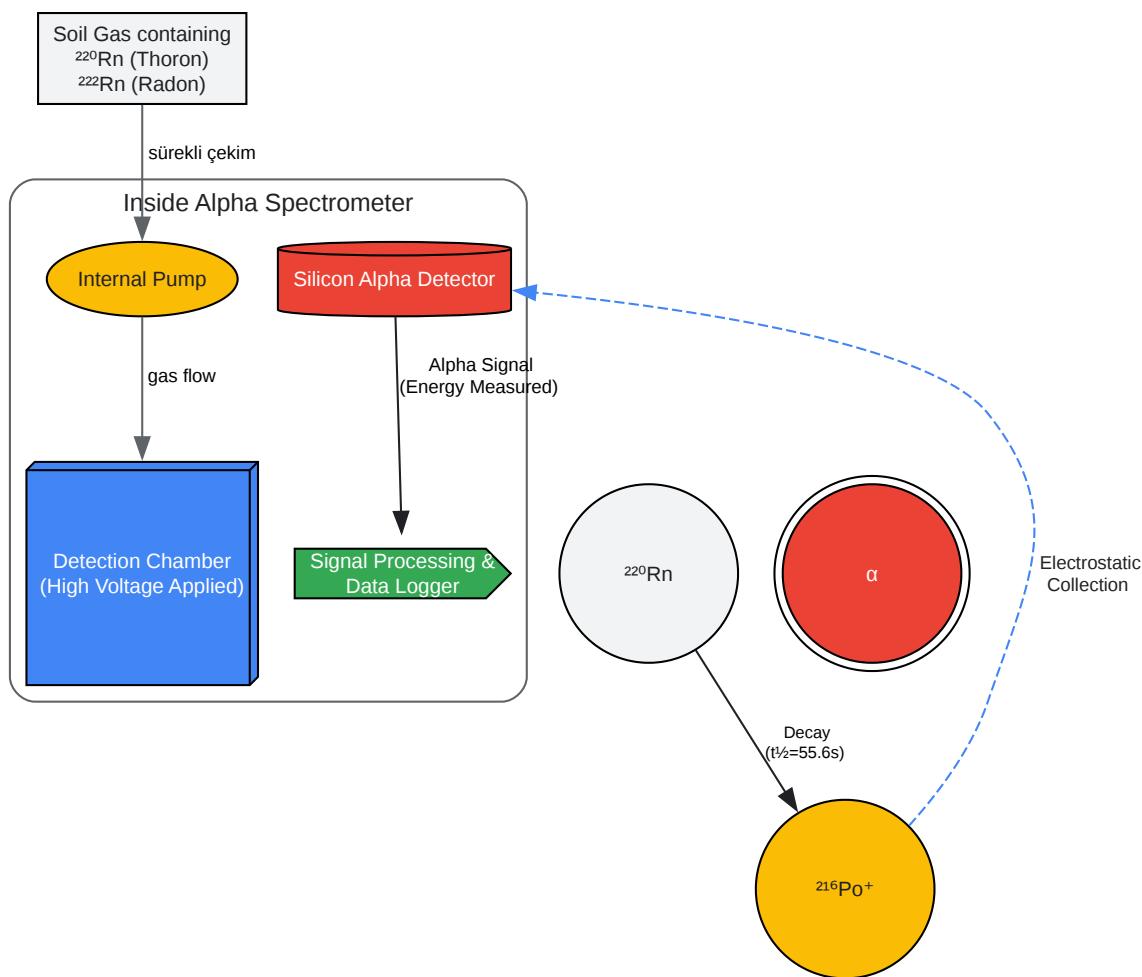
Protocol for Continuous Measurement of Soil Gas Radon-220

This protocol is based on the use of a portable alpha spectrometer like the RAD7.


- Instrument Preparation and Calibration:
 - Ensure the instrument is calibrated according to the manufacturer's recommendations (typically annually or biennially).[11][28]
 - Perform a functional check by running a short test in fresh air to confirm a low background count.
 - Ensure the internal battery is fully charged or connect to an external power source for long-term monitoring.[21]
- System Assembly and Leak Check:

- Connect the soil gas probe to the instrument's inlet port using vinyl or silicone tubing.
 - Place a small inlet filter in the line to protect the instrument from dust.[\[21\]](#)
 - Crucially, install a water trap or a probe with a water shut-off valve between the probe and the instrument to prevent accidental suction of groundwater.[\[2\]\[8\]](#)
 - Perform a leak check by capping the probe inlet and running the pump; the flow rate should drop to zero.
- Instrument Setup and Data Acquisition:
 - Turn on the instrument and navigate to the protocol setup menu.
 - Select a continuous monitoring protocol that keeps the pump running constantly. For Thoron measurement, continuous pumping is essential to ensure the short-lived gas reaches the detector.[\[2\]](#)
 - Set the measurement cycle time. A 15 to 30-minute cycle is typical, providing a balance between temporal resolution and statistical precision.
 - Set the number of cycles for the desired monitoring duration.
 - Before starting the measurement, purge the system by running the pump for at least 5-10 minutes to clear ambient air from the probe, tubing, and detection chamber.[\[2\]](#)
 - Start the automated run. The instrument will now continuously draw soil gas, perform alpha spectrometry, and save the data for each cycle.
 - Data Retrieval and Analysis:
 - Upon completion of the monitoring period, stop the run.
 - Connect the instrument to a computer via the provided interface (e.g., RS-232 or USB).[\[21\]](#)
 - Use the manufacturer's software (e.g., DURRIDGE CAPTURE) to download the dataset.[\[13\]](#)

- The software will provide the calculated concentrations of both Radon-222 and **Radon-220** for each cycle, along with associated uncertainties and the recorded alpha spectrum, which can be used for quality control.[20][21]


Visualized Workflows and Principles

Experimental Workflow for Continuous Soil Gas Monitoring

[Click to download full resolution via product page](#)

Caption: Workflow for continuous soil gas **Radon-220** monitoring.

Principle of Continuous Radon-220 (Thoron) Detection

[Click to download full resolution via product page](#)

Caption: Principle of **Radon-220** detection via alpha spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. durridge.com [durridge.com]
- 3. researchgate.net [researchgate.net]
- 4. radon.eu [radon.eu]
- 5. radontec.de [radontec.de]
- 6. Study of alpha spectrometry for detection of radon and progeny using gas micro-strip detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAD7 - Radoninstruments.com (EN) [radoninstrument.com]
- 8. interphysix.com [interphysix.com]
- 9. Radon/Thoron monitor RTM 2200 Soil Gas [radonmonitor-shop.com]
- 10. Radon in soil gas [radonmonitor-shop.com]
- 11. earth-prints.org [earth-prints.org]
- 12. 222Rn+220Rn monitoring by alpha spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. durridge.com [durridge.com]
- 14. htgs.fr [htgs.fr]
- 15. Radon movement in soil is influenced by soil structure, radium content, moisture, temperature differences and barometric pressure change. [wpb-radon.com]
- 16. what factors can affect indoor radon concentration ? - RadonCERT [radoncert.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. radonmarket.com [radonmarket.com]
- 20. Radon/Thoron monitor RTM 1688-2 - Helgeson [helgeson.es]
- 21. geotechenv.com [geotechenv.com]

- 22. Radon Soil Survey Protocols | AccuStar Labs Radon Test Kits [accustarlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Radon measurement for soil gas - Eurofins Radon Testing Sweden [radon.eurofins.se]
- 25. researchgate.net [researchgate.net]
- 26. radonmarket.com [radonmarket.com]
- 27. sarad.de [sarad.de]
- 28. radonpds.com [radonpds.com]
- To cite this document: BenchChem. [Continuous monitoring of Radon-220 in soil gas]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213171#continuous-monitoring-of-radon-220-in-soil-gas>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com